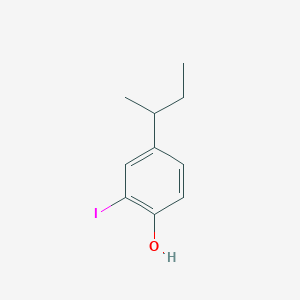
4-(Sec-butyl)-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Sec-butyl)-2-iodophenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a sec-butyl group (-CH(CH3)CH2CH3) at the fourth position and an iodine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butyl)-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-(sec-butyl)phenol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzene ring.
Another method involves the use of a Suzuki-Miyaura coupling reaction. In this approach, a boronic acid derivative of 4-(sec-butyl)phenol is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Sec-butyl)-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 4-(Sec-butyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Sec-butyl)-2-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Sec-butyl)-2-iodophenol depends on its specific application. In general, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The iodine atom can also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-2-iodophenol: Similar structure but with a tert-butyl group instead of a sec-butyl group.
4-sec-butyl-2-bromophenol: Similar structure but with a bromine atom instead of an iodine atom.
4-sec-butylphenol: Lacks the iodine substituent.
Uniqueness
4-(Sec-butyl)-2-iodophenol is unique due to the presence of both the sec-butyl group and the iodine atom, which confer distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H13IO |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
4-butan-2-yl-2-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 |
Clé InChI |
DOSBHCKXMUDKQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




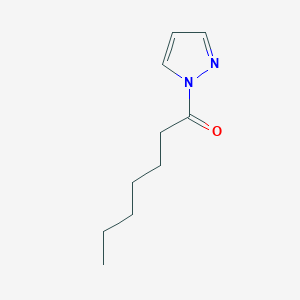
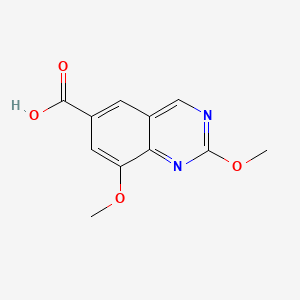
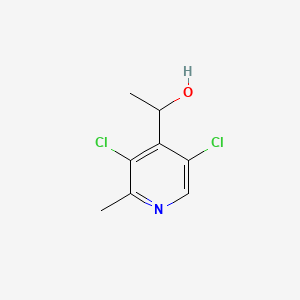
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
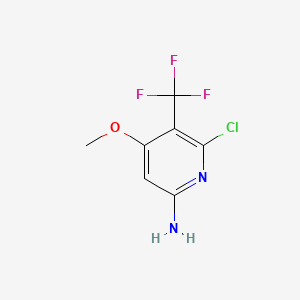
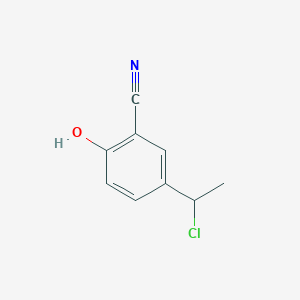
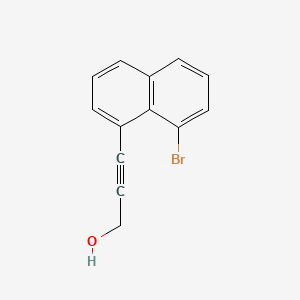


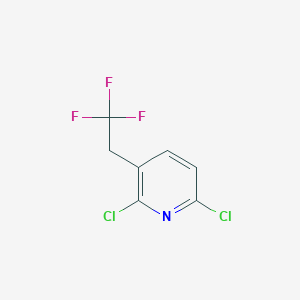
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
